Cyclovalone

Description

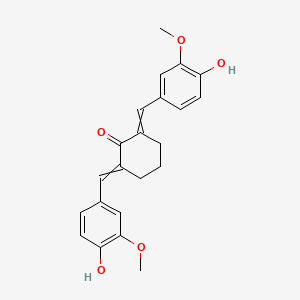

Structure

3D Structure

Properties

Molecular Formula |

C22H22O5 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3 |

InChI Key |

DHKKONBXGAAFTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

melting_point |

178.5 °C |

Origin of Product |

United States |

Foundational & Exploratory

Cyclovalone: A Synthetic Curcuminoid for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic monocarbonyl analog of curcumin, has emerged as a promising therapeutic agent with a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of Cyclovalone, focusing on its synthesis, mechanism of action, and preclinical evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent curcuminoid.

Introduction

Curcumin, the principal curcuminoid of turmeric, has been extensively studied for its diverse pharmacological effects. However, its clinical utility is hampered by poor bioavailability and metabolic instability. Cyclovalone (2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone), a synthetic analog, was designed to overcome these limitations while retaining the therapeutic potential of curcumin. Its rigid cyclohexanone core enhances stability, and the bis-benzylidene structure mimics the key pharmacophoric features of curcumin. This document serves as a core technical resource for professionals engaged in the exploration of Cyclovalone as a potential therapeutic candidate.

Synthesis of Cyclovalone

The synthesis of Cyclovalone is primarily achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of Cyclovalone

-

Materials: Vanillin (4-hydroxy-3-methoxybenzaldehyde), cyclohexanone, ethanol, sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.

-

Procedure:

-

Dissolve vanillin (2 moles) and cyclohexanone (1 mole) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture while stirring continuously at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Cyclovalone.

-

-

Characterization: The structure and purity of the synthesized Cyclovalone can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mechanism of Action

Cyclovalone exerts its biological effects through the modulation of key cellular signaling pathways implicated in inflammation and cancer. As a chalcone, its α,β-unsaturated ketone moiety is a critical feature for its bioactivity.

Inhibition of NF-κB and STAT3 Signaling Pathways

A primary mechanism of action for Cyclovalone is the inhibition of the transcription factors NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3).[1] These pathways are constitutively activated in many cancers and inflammatory diseases, promoting cell survival, proliferation, and inflammation.

-

NF-κB Pathway: Cyclovalone is believed to inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

-

STAT3 Pathway: Cyclovalone can inhibit the phosphorylation and activation of STAT3, a key signaling node for various cytokines and growth factors. This blockade of STAT3 activation leads to the downregulation of target genes involved in cell proliferation and survival.

Anticancer Activity

Cyclovalone has demonstrated significant anticancer activity against a variety of cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Cyclovalone against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 | |

| MCF-7 | Breast Cancer | > 50 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols for Anticancer Activity Assessment

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclovalone for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cancer cells with Cyclovalone for a specified period.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Anti-inflammatory and Antioxidant Activities

Cyclovalone's ability to inhibit NF-κB also underpins its potent anti-inflammatory effects. By suppressing the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), Cyclovalone can mitigate inflammatory responses. Furthermore, the phenolic hydroxyl groups in its structure contribute to its antioxidant activity by scavenging free radicals.

Preclinical and Clinical Status

Preclinical studies have demonstrated the therapeutic potential of Cyclovalone in various disease models. However, to date, there is no publicly available information on Cyclovalone entering clinical trials. Further preclinical toxicology and pharmacokinetic studies are necessary to support its advancement into human clinical investigations.

Conclusion

Cyclovalone represents a promising synthetic curcuminoid with enhanced stability and a multi-faceted mechanism of action. Its ability to target key signaling pathways like NF-κB and STAT3 makes it an attractive candidate for the development of novel therapies for cancer and inflammatory diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of Cyclovalone.

References

In-Depth Technical Guide: The Mechanism of Action of Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic derivative of curcumin, is recognized for its choleretic and cholagogic properties, indicating its capacity to stimulate the formation and secretion of bile. While direct and extensive research on the specific molecular mechanisms of Cyclovalone is limited, this guide synthesizes the available information on its known activities and extrapolates potential pathways based on the well-documented effects of its parent compound, curcumin, and other analogous choleretic agents. The primary proposed mechanisms of action for Cyclovalone's choleretic effect revolve around the modulation of bile acid synthesis and transport, potentially through both bile acid-dependent and independent pathways. This document provides a comprehensive overview of these potential mechanisms, supported by available data and detailed experimental methodologies for further investigation.

Introduction

Cyclovalone, chemically known as 2,6-divanillylidenecyclohexanone, is a compound noted for its anti-inflammatory, antioxidant, and antitumor activities, largely attributed to its ability to inhibit cyclooxygenase (COX).[1][2] Beyond these properties, Cyclovalone is also classified as a choleretic and cholagogic agent, suggesting a direct influence on the hepatobiliary system to increase bile flow.[3] Understanding the precise mechanism of this choleretic action is crucial for its potential therapeutic application in cholestatic liver diseases and other conditions characterized by impaired bile secretion. This guide aims to provide a detailed technical overview of the putative mechanisms of action of Cyclovalone, drawing upon current knowledge of bile physiology and the pharmacological activities of related compounds.

Proposed Mechanisms of Choleretic Action

The choleretic effect of a substance can be broadly categorized into two main types: bile acid-dependent and bile acid-independent choleresis. It is plausible that Cyclovalone exerts its effects through one or a combination of these pathways.

Bile Acid-Dependent Choleresis

This mechanism involves an increase in the synthesis and/or secretion of bile acids from hepatocytes into the bile canaliculi. The osmotic activity of these secreted bile acids then drives the passive movement of water and electrolytes, resulting in increased bile flow.

A key regulator of bile acid homeostasis is the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. The parent compound of Cyclovalone, curcumin, has been shown to exert protective effects against cholestasis by activating FXR.[3] Activation of FXR initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport. It is hypothesized that Cyclovalone, as a curcumin derivative, may also act as an FXR agonist.

A proposed signaling pathway for Cyclovalone's potential FXR-mediated choleretic action is depicted below:

Caption: Proposed FXR-mediated signaling pathway for Cyclovalone.

Bile Acid-Independent Choleresis

This form of choleresis is characterized by an increase in bile flow without a corresponding increase in bile acid secretion. This is often achieved by stimulating the secretion of other organic and inorganic electrolytes, such as bicarbonate and glutathione, into the bile, which then osmotically draws water. Some synthetic choleretics, like cyclobutyrol, are known to induce bile acid-independent choleresis.[4]

The transport of various molecules across the canalicular membrane of hepatocytes is mediated by a series of ATP-binding cassette (ABC) transporters. Key transporters involved in bile formation include the Bile Salt Export Pump (BSEP/ABCB11) for bile acids and the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) for conjugated bilirubin and other organic anions. It is known that the biliary excretion of curcumin is mediated by MRP2.[5] It is plausible that Cyclovalone could directly or indirectly modulate the activity of these transporters to increase the secretion of osmotically active solutes.

A potential workflow for investigating Cyclovalone's interaction with hepatic transporters is outlined below:

References

- 1. Choleretic Activity of Turmeric and its Active Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of curcumin on cyclosporin-induced reduction of biliary bilirubin and cholesterol excretion and on biliary excretion of cyclosporin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin protects ANIT-induced cholestasis through signaling pathway of FXR-regulated bile acid and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biliary excretion of curcumin is mediated by multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclovalone: A Technical Guide to its Cyclooxygenase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclovalone and Cyclooxygenase Inhibition

Cyclovalone, chemically known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone, is a symmetrical diarylidene-cyclohexanone. Its structural similarity to curcumin, a well-documented anti-inflammatory agent, has prompted investigations into its pharmacological properties. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Quantitative Data on Cyclooxygenase Inhibition

Direct IC50 values for cyclovalone's inhibition of COX-1 and COX-2 are not prominently reported in peer-reviewed literature. However, a study on a structurally similar curcumin derivative, 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33) , provides valuable insight into the potential potency of this class of compounds. BDMC33 was found to selectively suppress cyclooxygenase-2 and inhibit the synthesis of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.[4]

| Compound | Target | Assay | IC50 Value (µM) | Source |

| 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33) | PGE2 Synthesis (indicative of COX-2 activity) | Inhibition of PGE2 synthesis in IFN-γ/LPS-stimulated macrophages | 47.33 ± 1.00 | [4] |

Note: This data is for a structurally related analog and should be considered as an estimation of cyclovalone's potential activity. Further direct enzymatic assays on cyclovalone are required for definitive quantitative analysis.

Experimental Protocols

To assess the cyclooxygenase inhibitory activity of cyclovalone, a variety of in vitro assays can be employed. Below are detailed methodologies for a common and reliable approach.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Cyclovalone (test compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of cyclovalone (dissolved in a suitable solvent like DMSO) to the wells. Include wells with a reference inhibitor and a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 5 minutes) at 37°C.

-

Calculate the percentage of inhibition for each concentration of cyclovalone compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the cyclovalone concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2 in a cell-based system, providing a measure of COX-2 activity in a more physiological context.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and reagents

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce COX-2 expression

-

Cyclovalone (test compound)

-

PGE2 ELISA kit

Procedure:

-

Seed macrophage cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of cyclovalone for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS and IFN-γ to induce the expression of COX-2 and subsequent PGE2 production.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of cyclovalone compared to the stimulated, untreated control.

-

Determine the IC50 value as described above.

Visualizations: Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and Cyclooxygenase Inhibition

The following diagram illustrates the central role of COX enzymes in the metabolism of arachidonic acid to produce prostaglandins and how inhibitors like cyclovalone can block this pathway.

Caption: Arachidonic acid cascade and the inhibitory action of Cyclovalone on COX enzymes.

Experimental Workflow for COX Inhibition Screening

The following diagram outlines a typical workflow for screening and characterizing potential COX inhibitors like cyclovalone.

Caption: A generalized workflow for the screening and evaluation of COX inhibitors.

Mechanism of Action and Signaling Pathways

Cyclovalone's anti-inflammatory effects are primarily attributed to its inhibition of COX-2, which in turn suppresses the production of pro-inflammatory prostaglandins.[4] The induction of COX-2 during inflammation is a complex process involving multiple signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of the COX-2 gene. By inhibiting COX-2 activity, cyclovalone effectively downstream blocks the inflammatory cascade initiated by these signaling events.

The following diagram depicts the signaling pathway leading to COX-2 expression and the subsequent inflammatory response, highlighting the point of intervention for COX inhibitors.

Caption: Signaling pathway for COX-2 induction and the point of inhibition by Cyclovalone.

Conclusion and Future Directions

Cyclovalone presents a promising scaffold for the development of novel anti-inflammatory agents. Its presumed mechanism of action via the inhibition of cyclooxygenase, particularly the inducible COX-2 isoform, aligns with modern therapeutic strategies aimed at minimizing side effects while retaining efficacy. The quantitative data from a closely related analog suggests a moderate potency, warranting further investigation.

Future research should focus on:

-

Direct enzymatic assays to determine the precise IC50 values of cyclovalone for both COX-1 and COX-2, thereby establishing its potency and selectivity index.

-

In vivo studies in animal models of inflammation to confirm its anti-inflammatory efficacy and assess its pharmacokinetic and safety profiles.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate novel cyclovalone derivatives with improved potency and selectivity for COX-2.

This technical guide provides a foundational understanding of cyclovalone as a cyclooxygenase inhibitor, offering valuable insights for researchers and drug development professionals in the field of inflammation and medicinal chemistry.

References

- 1. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Curcumin Derivative, 2,6-Bis(2,5-dimethoxybenzylidene)-cyclohexanone (BDMC33) Attenuates Prostaglandin E2 Synthesis via Selective Suppression of Cyclooxygenase-2 in IFN-γ/LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antitumor Effects of Cycloastragenol on Cancer Cells

Disclaimer: Initial searches for "Cyclovalone" did not yield any specific scientific literature regarding its antitumor effects. This technical guide will therefore focus on Cycloastragenol (CY) , a natural compound with documented antitumor properties that has been the subject of relevant cancer research.

Cycloastragenol, a triterpenoid saponin derived from the root of Astragalus membranaceus, has demonstrated notable antitumor activities across various cancer cell lines.[1][2] This guide provides a comprehensive overview of the quantitative effects, experimental methodologies, and underlying molecular mechanisms of Cycloastragenol's action against cancer cells, tailored for researchers, scientists, and drug development professionals.

Quantitative Data on Antitumor Effects

The cytotoxic and antiproliferative effects of Cycloastragenol have been quantified in several studies. The tables below summarize the key findings on cancer cell viability following treatment with Cycloastragenol.

Table 1: Effect of Cycloastragenol on the Viability of Colon Cancer Cell Lines

| Cell Line | p53 Status | Concentration (µM) | Treatment Duration | Approximate Cell Viability (%) | Reference |

| HCT116 | Wild-Type (+/+) | 25 | 24 hours | ~80% | [1] |

| HCT116 | Wild-Type (+/+) | 50 | 24 hours | ~60% | [1] |

| HCT116 | Null (-/-) | 50 | 24 hours | No significant decrease | [1] |

| HT29 | Mutated | 50 | 24 hours | ~75% | [1] |

Note: Cell viability percentages are estimated from graphical data presented in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the antitumor effects of Cycloastragenol.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Cycloastragenol (e.g., 0, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48 hours).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP-40) to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by Cycloastragenol, such as p53 and its downstream targets.

Protocol:

-

Cell Lysis: After treatment with Cycloastragenol, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Bax, Cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Preparation: Culture and treat cells with Cycloastragenol on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

-

Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells to quantify the apoptotic rate.

Signaling Pathways Modulated by Cycloastragenol

Cycloastragenol exerts its antitumor effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and death.

In colon cancer cells with wild-type p53, Cycloastragenol has been shown to activate the p53 signaling pathway.[1] This leads to an accumulation of the p53 tumor suppressor protein, which in turn transcriptionally activates its downstream target genes. These include the cyclin-dependent kinase inhibitor p21 , which induces cell cycle arrest, and the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and Bax (Bcl-2-associated X protein).[1][3] The activation of these proteins ultimately leads to the cleavage of PARP (Poly (ADP-ribose) polymerase) and the execution of apoptosis.[1]

In non-small cell lung cancer (NSCLC), Cycloastragenol has been found to induce both apoptosis and protective autophagy.[4] The underlying mechanism involves the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling axis.[4] It is suggested that Cycloastragenol activates AMPK, which then inhibits mTOR, a key regulator of cell growth and proliferation. This inhibition of mTOR can lead to the induction of autophagy.

The p53 and mTOR/AMPK pathways are intricately linked.[5] p53 can activate AMPK and inhibit mTOR signaling, thereby linking cellular stress responses to the regulation of cell growth and metabolism. The activation of p53 by Cycloastragenol could therefore be an upstream event that leads to the modulation of the AMPK/mTOR pathway, creating a comprehensive network that halts cancer cell proliferation and induces cell death.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved in the antitumor effects of Cycloastragenol.

Caption: A generalized workflow for investigating the antitumor effects of Cycloastragenol.

References

- 1. Antitumor Effect of Cycloastragenol in Colon Cancer Cells via p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of Cycloastragenol in Colon Cancer Cells via p53 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloastragenol induces apoptosis and protective autophagy through AMPK/ULK1/mTOR axis in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant potential of Cyclovalone

An In-Depth Technical Guide on the Antioxidant Potential of Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic mono-carbonyl analog of curcumin, has demonstrated a range of biological activities, including anti-inflammatory, antitumor, and notably, antioxidant effects[1][2]. As oxidative stress is a key pathological factor in numerous diseases, understanding the antioxidant capabilities of compounds like Cyclovalone is paramount for therapeutic development. This technical guide provides a comprehensive overview of the antioxidant potential of Cyclovalone, summarizing quantitative data, detailing relevant experimental protocols, and visualizing potential molecular pathways.

Introduction to Cyclovalone

Cyclovalone, chemically known as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, is a structural analog of curcumin where the central β-diketone moiety is replaced by a cyclohexanone ring[1]. This structural modification is of interest to researchers as it can alter the compound's stability, bioavailability, and biological activity profile compared to its parent compound, curcumin. The antioxidant activity of Cyclovalone is primarily attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, a common mechanism for phenolic antioxidants[1].

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of Cyclovalone and its derivatives has been quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, where the IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

A study on di-Mannich base derivatives of Cyclovalone demonstrated that substitutions on the phenolic ring significantly influence its antioxidant potency. The results showed that the di-Mannich derivative with diethylamine (Compound 2a ) exhibited the highest activity[1].

| Compound | Structure | IC₅₀ (µM)[1] |

| Cyclovalone (1) | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one | 72.8 |

| Compound 2a | (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 39.0 |

| Compound 2b | (2E,6E)-2,6-bis({4-hydroxy-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}methylidene)cyclohexan-1-one | 64.8 |

| Compound 2c | (2E,6E)-2,6-bis({4-hydroxy-5-methoxy-3-[(morpholin-4-yl)methyl]phenyl}methylidene)cyclohexan-1-one | 114.2 |

| Compound 2d | (2E,6E)-2,6-bis({4-hydroxy-5-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)cyclohexan-1-one | 91.1 |

| Compound 2e | (2E,6E)-2,6-bis({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 83.3 |

| Quercetin (Reference) | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | 19.5 |

Detailed Experimental Protocols & Workflows

Standardized assays are crucial for evaluating and comparing the antioxidant potential of compounds. Below are detailed protocols for key chemical and cell-based antioxidant assays applicable to Cyclovalone.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically[3][4].

Methodology

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation[5][6].

-

Sample Preparation : Dissolve Cyclovalone and reference antioxidants (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.

-

Reaction : Add a small volume of the sample solution (e.g., 0.5 mL) to a larger volume of the DPPH working solution (e.g., 3 mL)[5].

-

Incubation : Mix the solution and incubate at room temperature in the dark for a specified period (e.g., 30 minutes)[5].

-

Measurement : Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm) using a spectrophotometer[3]. A solvent blank is used for baseline correction.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is measured spectrophotometrically[7][8].

Methodology

-

Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10].

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm[9][11].

-

Sample Preparation : Prepare serial dilutions of Cyclovalone and reference standards in the appropriate solvent.

-

Reaction : Mix a small volume of the sample (e.g., 10 µL) with a larger volume of the ABTS•+ working solution (e.g., 195 µL) in a 96-well microplate[7].

-

Incubation : Incubate the reaction mixture at room temperature in the dark for a defined time (e.g., 30 minutes)[7].

-

Measurement : Read the absorbance at 734 nm using a microplate reader.

-

Calculation : Calculate the percentage of inhibition similar to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium[12][13].

Methodology

-

Reagent Preparation : Prepare the FRAP working solution fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution[14][15].

-

Incubation of Reagent : Warm the FRAP working solution to 37°C before use[14].

-

Sample Preparation : Prepare dilutions of Cyclovalone. A series of FeSO₄ solutions are used to create a standard curve[14].

-

Reaction : Add a small aliquot of the sample or standard (e.g., 10 µL) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µL)[12].

-

Incubation : Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C[12][15].

-

Measurement : Measure the absorbance of the blue-colored complex at 593 nm[12].

-

Calculation : The antioxidant capacity is calculated based on the standard curve of Fe²⁺ concentration and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures antioxidant activity within a cell line, such as human hepatocarcinoma (HepG2) cells. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals[16][17].

Methodology

-

Cell Culture : Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well microplate and culture for 24 hours[18].

-

Compound Loading : Treat the cells with medium containing both the test compound (Cyclovalone) and 25 µM DCFH-DA for 1 hour at 37°C[18].

-

Wash : Wash the cells with phosphate-buffered saline (PBS) to remove extracellular compounds and probe.

-

Oxidant Addition : Add a peroxyl radical generator, such as 600 µM ABAP, to the cells[18].

-

Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (typically ~538 nm) with excitation at ~485 nm every few minutes for 1 hour.

-

Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence curve. The results are often expressed as Quercetin Equivalents (QE)[16].

Potential Molecular Signaling Pathways

While direct studies on Cyclovalone's interaction with specific signaling pathways are limited, its structural similarity to curcumin and other flavonoids suggests plausible mechanisms of action involving key cellular antioxidant and inflammatory pathways[19].

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[20][21][22]. Compounds like Cyclovalone may act as Nrf2 activators, thereby bolstering the cell's endogenous antioxidant defenses.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses. The MAPK family includes ERK, JNK, and p38, which can be activated by oxidative stress[23][24]. Chronic activation of stress-related MAPKs (JNK, p38) can lead to inflammation and apoptosis. Antioxidants can mitigate the activation of these pro-inflammatory pathways by reducing the initial oxidative stress trigger. By scavenging ROS, Cyclovalone could potentially prevent the upstream activation of kinases like ASK1, thereby inhibiting the downstream phosphorylation cascade of JNK and p38, which contributes to its anti-inflammatory and cytoprotective effects[25][26].

Conclusion and Future Directions

Cyclovalone is a promising antioxidant compound, with quantitative data supporting its ability to scavenge free radicals effectively. Its activity can be further enhanced through chemical modification. The provided protocols offer a standardized framework for researchers to investigate and compare the antioxidant potential of Cyclovalone and its analogs.

Future research should focus on elucidating the precise molecular mechanisms underlying Cyclovalone's antioxidant effects. Investigating its ability to modulate key signaling pathways, such as Nrf2 and MAPK, in relevant cell and animal models of oxidative stress-related diseases will be critical. Such studies will provide a deeper understanding of its therapeutic potential and guide its development as a novel agent for combating conditions associated with oxidative damage.

References

- 1. Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of Cyclovalone Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Choleretic and Cholagogic Agent Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic derivative of curcumin, has been identified as a potential choleretic and cholagogic agent. While direct extensive research on its effects on bile production and flow is limited, its classification as a curcuminoid provides a strong theoretical basis for its mechanism of action. Curcumin and its analogues have demonstrated significant choleretic properties, primarily through bile acid-dependent mechanisms and the modulation of key hepatic signaling pathways. This technical guide synthesizes the available information on Cyclovalone, drawing parallels from the broader class of curcuminoids to elucidate its potential pharmacological profile. This document outlines its chemical properties, plausible mechanisms of action on bile secretion, proposed experimental protocols for its evaluation, and a summary of its toxicological profile based on related compounds.

Introduction

Cyclovalone, with the chemical name 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, is a synthetic curcuminoid.[1] Curcuminoids, the active compounds in turmeric, have a long history of use in traditional medicine for various ailments, including digestive and biliary disorders.[2][3] Choleretic agents increase the volume of bile secreted by the liver, while cholagogic agents stimulate the contraction of the gallbladder to promote bile flow into the duodenum. Effective choleretic and cholagogic agents are valuable in the management of cholestatic liver diseases and biliary insufficiency. This guide provides a comprehensive overview of the current understanding of Cyclovalone as a potential therapeutic agent in this class.

Chemical and Physical Properties

Cyclovalone is a symmetrical molecule characterized by a central cyclohexanone ring flanked by two vanillylidene groups.[1]

Table 1: Chemical and Physical Properties of Cyclovalone

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one | [1] |

| Synonyms | Beveno, 2,6-Divanillylidenecyclohexanone | [4] |

| CAS Number | 579-23-7 | [1] |

| Molecular Formula | C22H22O5 | [1] |

| Molecular Weight | 366.4 g/mol | [1] |

Synthesis

The synthesis of Cyclovalone and its derivatives typically involves a Claisen-Schmidt condensation reaction. This method entails the reaction of cyclohexanone with two equivalents of vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a base catalyst.

General Experimental Protocol for Synthesis

A solution of cyclohexanone and vanillin (1:2 molar ratio) in a suitable solvent (e.g., ethanol) is treated with an aqueous solution of a base, such as sodium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. The resulting solid product is then filtered, washed with water to remove the catalyst, and recrystallized from an appropriate solvent like ethanol to yield pure Cyclovalone.

Choleretic and Cholagogic Effects (Inferred)

Expected Effects on Bile Flow and Composition

Studies on turmeric extracts and isolated curcuminoids have demonstrated a dose-dependent increase in bile flow and the excretion of total bile acids in animal models.[2][5] For instance, curcumin has been reported to increase bile production by approximately 62%.[3] It is anticipated that Cyclovalone would exhibit similar properties.

Table 2: Anticipated Quantitative Effects of Cyclovalone on Biliary Parameters (Hypothetical, based on Curcuminoid Data)

| Parameter | Expected Change | Potential Dose-Response | Reference(s) for Curcuminoids |

| Bile Flow Rate | Increase | Dose-dependent | [2][3] |

| Total Bile Acid Secretion | Increase | Dose-dependent | [2] |

| Bile Salt-Dependent Flow | Increase | Likely | [2] |

| Biliary Cholesterol Concentration | Potential Modulation | To be determined | |

| Biliary Phospholipid Concentration | Potential Modulation | To be determined |

Proposed Mechanism of Action

The choleretic effect of curcuminoids is believed to be primarily bile acid-dependent.[2] This suggests an influence on the synthesis and transport of bile acids in hepatocytes. The farnesoid X receptor (FXR) is a key nuclear receptor that regulates the expression of genes involved in bile acid homeostasis.[6][7]

Signaling Pathways

It is hypothesized that Cyclovalone, like curcumin, may act as an agonist or modulator of the FXR signaling pathway. Activation of FXR in hepatocytes leads to the upregulation of the Bile Salt Export Pump (BSEP/ABCB11), a primary transporter for bile acids across the canalicular membrane into the bile.[6][8] FXR activation also upregulates other transporters like the Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), which is involved in the secretion of conjugated bilirubin and other organic anions.[8][9]

Conversely, FXR activation can suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[6]

Below is a proposed signaling pathway for the choleretic action of Cyclovalone, based on known curcuminoid activity.

Experimental Protocols for Evaluation

To validate the choleretic and cholagogic properties of Cyclovalone, a series of in vivo and in vitro experiments are necessary.

In Vivo Evaluation of Choleretic Activity

Objective: To determine the dose-dependent effect of Cyclovalone on bile flow and composition in a rat model.

Animal Model: Male Wistar rats with bile duct cannulation (bile fistula model).

Procedure:

-

Following a suitable acclimatization period, rats are anesthetized, and the common bile duct is cannulated for bile collection.

-

After a stabilization period, a baseline bile flow rate is established.

-

Cyclovalone, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraduodenally at various doses. A control group receives the vehicle only.

-

Bile is collected at regular intervals (e.g., every 30 minutes) for a period of several hours.

-

The volume of bile is measured to determine the flow rate (μL/min/kg body weight).

-

Bile samples are analyzed for the concentration of total bile acids, cholesterol, and phospholipids using standard enzymatic or chromatographic methods.

The workflow for this experimental protocol is illustrated below.

In Vitro Mechanistic Studies

Objective: To investigate the effect of Cyclovalone on the expression of bile acid transporter genes in hepatocytes.

Cell Model: Primary rat or human hepatocytes, or a suitable hepatoma cell line (e.g., HepG2).

Procedure:

-

Hepatocytes are cultured to an appropriate confluency.

-

Cells are treated with varying concentrations of Cyclovalone for a specified duration (e.g., 24 hours).

-

Total RNA is extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key genes involved in bile acid transport (e.g., BSEP/ABCB11, MRP2/ABCC2) and synthesis (CYP7A1). Gene expression is normalized to a suitable housekeeping gene.

-

Western blot analysis can be subsequently performed to confirm changes at the protein level.

Pharmacokinetics and Metabolism

The bioavailability of curcuminoids is generally low due to poor absorption and rapid metabolism.[10] It is likely that Cyclovalone also undergoes significant first-pass metabolism in the intestine and liver.[11] The metabolic pathways may include glucuronidation and sulfation of the phenolic hydroxyl groups. Nanoparticle formulations or co-administration with inhibitors of metabolism (like piperine) could potentially enhance its bioavailability.[10]

Toxicology and Safety

Preclinical safety data specific to Cyclovalone is limited. However, studies on curcuminoids generally indicate a high safety profile, even at large doses.[4] Acute toxicity studies in mice with aurone derivatives, which share some structural similarities, showed good tolerance up to 500 mg/kg with no mortality or signs of morbidity.[12]

Table 3: Summary of Preclinical Toxicity Profile (Inferred from Related Compounds)

| Study Type | Species | Route of Administration | Key Findings | Reference(s) for Related Compounds |

| Acute Toxicity | Mice | Oral | Well-tolerated up to 500 mg/kg | [12] |

| Subacute Toxicity | Mice | Oral (14 days) | No significant toxicity at 9.5-38 mg/kg | [4] |

| Histopathology | - | - | Expected to show no significant liver damage at therapeutic doses | [13][14] |

A comprehensive toxicological evaluation of Cyclovalone would require a battery of tests, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, following established regulatory guidelines.

Conclusion

Cyclovalone, as a synthetic curcuminoid, holds promise as a choleretic and cholagogic agent. While direct experimental evidence is currently lacking, its chemical relationship to curcumin provides a strong rationale for its potential efficacy in increasing bile flow and secretion. The proposed mechanism of action involves the activation of the FXR signaling pathway, leading to the upregulation of key bile acid transporters. Further preclinical studies, following the experimental protocols outlined in this guide, are essential to quantify its efficacy, elucidate its precise mechanism of action, and establish a comprehensive safety profile. Such research will be crucial for the potential development of Cyclovalone as a therapeutic agent for cholestatic and biliary disorders.

References

- 1. Quantitative Assessment of the Rat Intrahepatic Biliary System by Three-Dimensional Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rnd.edpsciences.org [rnd.edpsciences.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Choleretic Activity of Turmeric and its Active Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differentiation of absorption and first-pass gut and hepatic metabolism in humans: studies with cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jptcp.com [jptcp.com]

- 13. researchgate.net [researchgate.net]

- 14. Hepatic histological findings in suspected drug-induced liver injury: systematic evaluation and clinical associations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclovalone: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovalone, a synthetic derivative of curcumin, has emerged as a molecule of interest in pharmacological research due to its notable anti-inflammatory, antioxidant, and antitumor properties. This technical guide provides a comprehensive overview of the molecular characteristics of Cyclovalone, including its molecular formula and weight. It further delves into its biological activities, with a particular focus on its role as a cyclooxygenase (COX) inhibitor and its effects on prostate cancer cell lines. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents a proposed signaling pathway to elucidate its mechanism of action.

Molecular Profile

Cyclovalone is chemically known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone. Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C22H22O5[1][2] |

| Molecular Weight | 366.41 g/mol [1][2] |

| CAS Number | 579-23-7 |

| Appearance | Information not available |

| Solubility | Information not available |

Biological Activity and Mechanism of Action

Cyclovalone exhibits a range of biological activities, primarily attributed to its function as a cyclooxygenase (COX) inhibitor.[1] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, Cyclovalone effectively mitigates inflammatory responses. Furthermore, it has demonstrated significant antioxidant and antitumor activities.[1]

Anti-inflammatory and Antioxidant Effects

As a derivative of curcumin, Cyclovalone is understood to possess potent anti-inflammatory and antioxidant properties. Its anti-inflammatory action is primarily mediated through the inhibition of COX enzymes. The antioxidant activity is likely due to its phenolic structure, which can neutralize free radicals.

Antitumor Activity in Prostate Cancer

Cyclovalone has shown notable efficacy in inhibiting the proliferation of both androgen-responsive (LNCaP) and androgen-independent (PC-3) prostate cancer cells.[1] Studies have indicated that it can interfere with cell cycle progression in these cell lines.[1]

Quantitative Data on Biological Activity:

| Cell Line | Concentration/Dosage | Effect |

| LNCaP & PC-3 | 0.2-10 µg/ml | Inhibition of cell proliferation in a time- and dose-dependent manner.[1] |

| LNCaP | 2 µg/ml (72h) | Decrease in the number of cells in the G0/G1 phase and an increase in the S and G2/M phases.[1] |

| PC-3 | 2 µg/ml (72h) | Decrease in the number of cells in the G0/G1 phase and an increase in the S phase.[1] |

| BALB/c mice | 9.5-38 mg/kg (p.o. for 14 days) | Dose-dependent reduction in the weight of the ventral prostate without significant toxicity.[1] |

| PC-3 xenografted athymic BALB/c nude mice | 38 mg/kg (p.o. for 20 days) | Inhibition of tumor growth without toxicity.[1] |

Proposed Signaling Pathway

Based on its known activities as a COX inhibitor and its structural relation to curcumin, a proposed signaling pathway for Cyclovalone's action in cancer cells is presented below. It is hypothesized that Cyclovalone inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, downstream of COX-2.

References

Methodological & Application

Synthesis of Cyclovalone and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Cyclovalone, a synthetic curcumin analog, and its di-Mannich base derivatives. These compounds are of interest for their potential anti-inflammatory, antioxidant, and antitumor activities. The protocols are based on established Claisen-Schmidt condensation and Mannich reactions.

Part 1: Synthesis of Cyclovalone (1)

The synthesis of Cyclovalone, chemically known as (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one, is achieved through a base- or acid-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between vanillin and cyclohexanone.

Reaction Principle

The reaction involves the enolate of cyclohexanone acting as a nucleophile, attacking the carbonyl carbon of two molecules of vanillin. Subsequent dehydration of the aldol adducts yields the α,β-unsaturated ketone, Cyclovalone.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from a method for the aldol condensation of vanillin and cyclohexanone.

Materials:

-

Vanillin (3.04 g, 20 mmol)

-

Cyclohexanone (0.98 g, 10 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.10 g)

-

Ethanol (10 mL)

Procedure:

-

To a round-bottom flask, add vanillin (3.04 g), cyclohexanone (0.98 g), and ethanol (10 mL).

-

Stir the mixture to dissolve the solids.

-

Carefully add concentrated sulfuric acid (0.10 g) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80°C.

-

Maintain the temperature and stir the reaction for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove any remaining acid, and dry the solid.

-

Purify the crude Cyclovalone by recrystallization from a suitable solvent such as ethanol to obtain a yellow crystalline solid.

Quantitative Data Summary: Cyclovalone Synthesis

| Parameter | Value | Reference |

| Starting Materials | Vanillin, Cyclohexanone | [1] |

| Catalyst | Sulfuric Acid | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 8 hours | [1] |

| Yield | 78.8% | [1] |

Part 2: Synthesis of Di-Mannich Bases of Cyclovalone (2a-e)

The second phase involves the aminomethylation of the phenolic hydroxyl groups of Cyclovalone via the Mannich reaction. This introduces secondary amine moieties, which can enhance the compound's solubility and biological activity.

Reaction Principle

The Mannich reaction is a three-component condensation involving Cyclovalone (acting as the acidic compound), formaldehyde (or its polymer, paraformaldehyde), and a secondary amine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate which then electrophilically attacks the electron-rich aromatic ring of Cyclovalone at the position ortho to the hydroxyl group.

Experimental Protocol: Acetonitrile Reflux Method

This protocol is suitable for the synthesis of various di-Mannich base derivatives of Cyclovalone.[2]

Materials:

-

Cyclovalone (1) (0.73 g, 2 mmol)

-

Paraformaldehyde (0.48 g, 16 mmol)

-

Appropriate Secondary Amine (e.g., diethylamine, morpholine, N-methylpiperazine) (16 mmol)

-

Acetonitrile (100 mL)

Procedure:

-

In a round-bottom flask, prepare a mixture of paraformaldehyde (16 mmol) and the chosen secondary amine (16 mmol) in 50 mL of acetonitrile.

-

Heat this mixture at 80°C for 10 minutes.

-

In a separate flask, dissolve Cyclovalone (2 mmol) in 50 mL of acetonitrile.

-

Add the Cyclovalone solution to the heated paraformaldehyde-amine mixture.

-

Fit the flask with a reflux condenser and reflux the reaction mixture.

-

Monitor the reaction by TLC until the starting Cyclovalone spot disappears (typically 5-27 hours, depending on the amine used).[2]

-

Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

-

Wash the crude residue with cold acetonitrile.

-

Purify the crude product by either recrystallization (e.g., from ethyl acetate-hexane) or column chromatography on silica gel (e.g., using a chloroform-methanol mixture as eluent) to yield the pure di-Mannich base derivative.[2]

Quantitative Data Summary: Di-Mannich Base Synthesis

| Compound | Secondary Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2a | Diethylamine | Not specified | 84.3 | 58-60 | [2] |

| 2c | Morpholine | Not specified | 63.0 | 172-174 | |

| - | N-methylpiperazine | Not specified | 57.0 | 163-165 | [2] |

Visualized Workflows and Pathways

Synthesis Pathway of Cyclovalone and its Derivatives

Caption: Overall synthesis pathway for Cyclovalone and its di-Mannich base derivatives.

Experimental Workflow for Di-Mannich Base Synthesis

Caption: Step-by-step workflow for the synthesis of di-Mannich bases of Cyclovalone.

References

Application Notes and Protocols for In Vitro Bioactivity of Cyclovalone

For Researchers, Scientists, and Drug Development Professionals

Cyclovalone is a synthetic derivative of curcumin with a range of described biological activities, including choleretic, anti-inflammatory, antitumor, and antioxidant effects.[1][2][3] These properties make it a compound of interest for further investigation in drug development. This document provides detailed application notes and protocols for in vitro assays to characterize the bioactivity of Cyclovalone.

Choleretic and Cholagogic Activity

Application Note:

Cyclovalone is recognized as a choleretic and cholagogic agent, meaning it stimulates the production and secretion of bile from the liver.[2] Assessing this activity is crucial, as impaired bile flow (cholestasis) can lead to liver damage. In vitro models using primary human hepatocytes are considered the most reliable systems for predicting drug-induced cholestasis.[4] Sandwich-cultured hepatocytes (SCHs) are a particularly effective model as they maintain a three-dimensional cellular structure and bile canaliculi, which are essential for studying bile acid disposition.[5][6] The following protocol describes a method to assess the cholestatic potential of Cyclovalone by measuring its effect on hepatocyte functionality in the presence of bile acids.

Experimental Protocol: Assessment of Drug-Induced Cholestasis in Sandwich-Cultured Human Hepatocytes (SCHs)

This protocol is adapted from methods used to identify compounds that cause cholestasis by altering bile acid disposition.[6]

Objective: To determine if Cyclovalone enhances the toxicity of bile acids in SCHs, indicating a potential for drug-induced cholestasis.

Materials:

-

Sandwich-cultured human hepatocytes (SCHs)

-

Cyclovalone

-

A concentrated mixture of bile acids (BAs)

-

Cell culture medium

-

Urea assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture SCHs according to standard protocols to form a monolayer with functional bile canaliculi.

-

Prepare stock solutions of Cyclovalone in a suitable solvent (e.g., DMSO).

-

Expose the SCHs to various concentrations of Cyclovalone with and without a physiologically relevant mixture of bile acids for 24-48 hours. Include appropriate vehicle controls.

-

At the end of the incubation period, collect the culture medium.

-

Assess hepatocyte functionality by measuring the concentration of urea in the collected medium using a commercial urea assay kit.

-

Calculate the Drug-Induced Cholestasis Index (DICI) using the following formula: DICI = (Urea formation in cells treated with Cyclovalone + BAs) / (Urea formation in cells treated with Cyclovalone alone) A DICI value of ≤ 0.8 suggests that the compound enhances bile acid toxicity.[6]

Data Presentation:

Table 1: Hypothetical Drug-Induced Cholestasis Index (DICI) for Cyclovalone

| Cyclovalone Concentration (µM) | Urea Formation (Compound Alone) (µg/mL) | Urea Formation (Compound + BAs) (µg/mL) | DICI | Cholestatic Potential |

| 1 | 15.2 | 14.8 | 0.97 | Low |

| 10 | 14.8 | 13.5 | 0.91 | Low |

| 50 | 14.1 | 11.0 | 0.78 | High |

| 100 | 12.5 | 8.5 | 0.68 | High |

Visualization:

Anti-inflammatory Activity

Application Note:

Cyclovalone is a synthetic curcumin derivative that exhibits anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes.[1][3] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. In vitro assays can quantify the inhibitory effect of Cyclovalone on these enzymes. Additionally, the inhibition of protein denaturation is a recognized mechanism of anti-inflammatory action, as denatured proteins can trigger inflammatory responses.[7]

Experimental Protocol 1: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cyclovalone against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Cyclovalone

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA kit for prostaglandin E2)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Prepare a reaction mixture containing the COX enzyme in the assay buffer.

-

Add various concentrations of Cyclovalone or the positive control to the reaction mixture. Include a vehicle control.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further 20 minutes at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., 1N HCl).[8]

-

Quantify the amount of prostaglandin produced using an appropriate method, such as an ELISA.

-

Calculate the percentage of inhibition for each Cyclovalone concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Cyclovalone concentration.

Experimental Protocol 2: Inhibition of Protein Denaturation

This protocol is based on the inhibition of heat-induced albumin denaturation.[7]

Objective: To evaluate the ability of Cyclovalone to prevent the denaturation of protein, an indicator of anti-inflammatory activity.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Cyclovalone

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of albumin solution and 2.8 mL of PBS.

-

Add 2 mL of varying concentrations of Cyclovalone or diclofenac sodium to the reaction mixture.

-

A control group consists of the reaction mixture with 2 mL of the vehicle.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 10 minutes.

-

After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

Table 2: In Vitro Anti-inflammatory Activity of Cyclovalone

| Assay | Parameter | Result | Reference |

| COX-1 Inhibition | IC50 (µM) | Data not available | - |

| COX-2 Inhibition | IC50 (µM) | Data not available | - |

| Inhibition of Protein Denaturation | % Inhibition (at 1.57 µM) | 19.64% | [7] |

Visualization:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Spectroscopic Analysis of Cyclovalone

Introduction

Cyclovalone, with the chemical formula C₂₂H₂₂O₅, is a synthetic curcumin derivative recognized for its potential anti-inflammatory, antitumor, and antioxidant properties.[1] Its chemical structure, 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, features a central cyclohexanone ring flanked by two vanillylidene groups.[2][3] This application note provides detailed protocols for the analysis of Cyclovalone using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for its structural elucidation and quality control.

I. FT-IR Spectroscopy of Cyclovalone

Application Note

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Cyclovalone is characterized by absorption bands corresponding to its key structural features. The presence of hydroxyl (-OH), carbonyl (C=O), carbon-carbon double (C=C), and ether (C-O) groups gives rise to a unique spectral fingerprint.

Key expected absorptions include a broad band for the O-H stretching of the phenolic groups, a sharp, strong peak for the C=O stretching of the cyclohexanone ring, and several bands in the fingerprint region corresponding to the aromatic rings and other bonds.[4][5] The exact position of these bands can be influenced by the sample preparation method and the physical state of the sample.[6]

Predicted FT-IR Spectral Data for Cyclovalone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 - 1680 | Strong, Sharp | C=O stretch (α,β-unsaturated ketone) |

| ~1620 - 1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~1270 - 1200 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch (phenol) |

Experimental Protocol: FT-IR Analysis

This protocol describes the analysis of a solid Cyclovalone sample using the Attenuated Total Reflectance (ATR) FT-IR technique, which requires minimal sample preparation.[7]

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Cyclovalone sample (solid powder)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Kimwipes or other lint-free tissue

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to evaporate completely.[8]

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and water vapor).[8]

-

Sample Application: Place a small amount of the solid Cyclovalone powder onto the center of the ATR crystal using a clean spatula.[9]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the ATR crystal.[9]

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The typical analysis range is 4000 cm⁻¹ to 400 cm⁻¹.[10]

-

Data Analysis: After acquisition, the spectrum should be baseline-corrected and the peaks labeled with their wavenumbers. Compare the obtained spectrum with the expected absorption bands for Cyclovalone.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 2.

II. NMR Spectroscopy of Cyclovalone

Application Note

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Cyclovalone, ¹H and ¹³C NMR spectra are used to confirm its structure by identifying the chemical environment of each proton and carbon atom.

-

¹H NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region for the protons on the phenyl rings, a singlet for the methoxy (-OCH₃) protons, and signals for the vinylic and aliphatic protons of the cyclohexanone ring system. The phenolic hydroxyl (-OH) protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. Key signals include the carbonyl carbon of the cyclohexanone ring at a low field (downfield), typically around 190-200 ppm.[11] Aromatic and vinylic carbons will resonate in the 110-150 ppm range, while the aliphatic carbons of the cyclohexanone ring will appear at a higher field (upfield). The methoxy group carbon will also have a characteristic chemical shift.

Predicted NMR Spectral Data for Cyclovalone

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 | s (broad) | Phenolic -OH |

| ~7.5 | s | Vinylic -CH= |

| ~7.3 - 6.8 | m | Aromatic C-H |

| ~3.8 | s | Methoxy -OCH₃ |

| ~2.9 | t | -CH₂- (adjacent to C=C) |

| ~1.7 | p | -CH₂- (central in cyclohexanone) |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (Ketone) |

| ~148 | Aromatic C-O |

| ~140 | Vinylic C= |

| ~125 - 110 | Aromatic C-H and C-C |

| ~56 | Methoxy -OCH₃ |

| ~28 | Aliphatic -CH₂- (adjacent to C=C) |

| ~22 | Aliphatic -CH₂- (central) |

Experimental Protocol: NMR Analysis

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes[12]

-

Cyclovalone sample

-